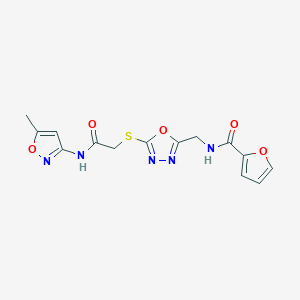

N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S/c1-8-5-10(19-24-8)16-11(20)7-25-14-18-17-12(23-14)6-15-13(21)9-3-2-4-22-9/h2-5H,6-7H2,1H3,(H,15,21)(H,16,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEZHOYMFYIQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, including a furan carboxamide backbone and an oxadiazole moiety. The presence of the 5-methylisoxazole group is particularly noteworthy due to its known bioactivity.

Molecular Formula

- Molecular Formula : C16H19N5O3S

- Molecular Weight : 361.42 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler precursors through multi-step reactions that include condensation and cyclization processes. Detailed synthetic pathways can be found in various studies focusing on oxadiazole derivatives and their modifications .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-((5-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl)-1,3,4-oxadiazol have shown promising activity against Mycobacterium tuberculosis , particularly in strains resistant to standard treatments .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxadiazole Derivative A | Anti-tubercular | 0.25 | |

| Oxadiazole Derivative B | Anti-tubercular | 0.30 |

Anti-inflammatory Activity

In addition to antimicrobial properties, certain derivatives of this compound have demonstrated anti-inflammatory effects. For example, studies have shown that specific oxadiazole derivatives exhibit significant inhibition in carrageenan-induced edema models, suggesting potential applications in treating inflammatory diseases .

| Compound | Activity | Test Model | Reference |

|---|---|---|---|

| Compound 2d | Anti-inflammatory | Carrageenan-induced rat paw edema | |

| Compound 4b | Anti-inflammatory | Carrageenan-induced rat paw edema |

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives reveal that they may inhibit various cancer cell lines. For instance, some compounds have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values in the nanomolar range .

The biological activity of N-((5-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl)-1,3,4-oxadiazol is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Certain derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins involved in inflammatory responses or cancer cell proliferation.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Study on Anti-Tubercular Activity : A series of oxadiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, the most potent compounds exhibited MIC values as low as 0.25 µg/mL .

- Anti-inflammatory Screening : In a study evaluating various oxadiazole compounds for anti-inflammatory activity using the carrageenan model, compounds 2d and 4b showed significant reduction in paw edema compared to control groups .

Scientific Research Applications

Antiviral Applications

One of the most notable applications of this compound is its role as an inhibitor of the main protease of SARS-CoV-2, the virus responsible for COVID-19. As an antiviral agent, it demonstrates the following characteristics:

- Mechanism of Action : The compound inhibits the enzymatic activity of the viral protease, which is crucial for viral replication. This inhibition can potentially reduce viral load in infected individuals.

- Clinical Relevance : Given the ongoing challenges posed by COVID-19, compounds that target viral proteases are vital for developing effective treatments. Research indicates that similar compounds have shown promising results in preclinical studies .

Anticancer Properties

Research has indicated that derivatives containing oxadiazole structures can exhibit significant anticancer activities. The applications in oncology include:

- Inhibition of Tumor Growth : Compounds with oxadiazole moieties have been reported to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells . This mechanism is critical for developing new chemotherapeutic agents.

- Targeting Specific Pathways : Some derivatives have been shown to inhibit pathways such as NF-κB signaling, which is often dysregulated in cancer . This suggests potential use in treating various malignancies.

Other Therapeutic Implications

Besides antiviral and anticancer applications, N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide may have broader therapeutic uses:

- Antimicrobial Activity : The presence of isoxazole and oxadiazole rings often correlates with antimicrobial properties against various pathogens.

- Potential Neurological Applications : Some studies suggest that compounds with similar structures may have neuroprotective effects, although more research is needed to confirm these findings.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent study, N3 (the name used for a related compound) was evaluated for its efficacy against SARS-CoV-2 in vitro. Results indicated a significant reduction in viral replication at low micromolar concentrations, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Another study focused on oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in various cell lines, including breast and liver cancer models. The compounds induced apoptosis and showed synergistic effects when combined with existing chemotherapeutics .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two critical amide groups:

-

Furan-2-carboxamide linkage (C=O attached to furan)

-

Isoxazole-derived amide (C=O adjacent to the 5-methylisoxazole moiety)

Reactivity :

-

Acidic hydrolysis : Both amides undergo cleavage in concentrated HCl (6M, reflux) to yield furan-2-carboxylic acid and 5-methylisoxazol-3-amine, respectively .

-

Basic hydrolysis : NaOH (2M, 80°C) selectively cleaves the isoxazole amide first due to steric accessibility, leaving the furan carboxamide intact .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in ring-opening and substitution reactions:

Nucleophilic Substitution at C-5

The sulfur atom at C-5 undergoes alkylation or arylation via nucleophilic displacement. For example, reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ replaces the thioether group with a methylthio moiety:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | Methylthio-oxadiazole derivative | Functional group interchange |

Ring-Opening Reactions

Under strong acidic conditions (H₂SO₄, 100°C), the oxadiazole ring hydrolyzes to form a thiosemicarbazide intermediate, which rearranges to a thiourea derivative :

| Reagent | Product | Mechanism |

|---|---|---|

| H₂SO₄ (conc.), 100°C, 3h | Thiourea + Furan-2-carboxamide side product | Acid-catalyzed ring hydrolysis |

Thioether Oxidation

The ethylthio (-S-CH₂-) linkage oxidizes to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%), RT, 6h | Sulfoxide | Partial oxidation (S=O) | 85% |

| mCPBA, DCM, 0°C → RT, 12h | Sulfone | Complete oxidation (O=S=O) | 92% |

Electrophilic Substitution on Furan

The furan ring undergoes limited electrophilic substitution due to electron-withdrawing effects from the carboxamide group. Nitration (HNO₃/H₂SO₄) occurs selectively at the C-5 position of the furan :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 0°C → RT, 2h | 5-Nitro-furan-2-carboxamide derivative | 67% |

Coordination Chemistry

The oxadiazole sulfur and amide carbonyl groups act as ligands for transition metals. Reactions with Cu(II) acetate form stable complexes :

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(OAc)₂ | EtOH, reflux, 4h | Square-planar Cu(II) complex | pH 2–10 |

Biological Activity-Related Modifications

While not a direct chemical reaction, enzymatic metabolism (e.g., cytochrome P450) oxidizes the methyl group on the isoxazole ring to a hydroxymethyl derivative, enhancing solubility .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 2: NMR Chemical Shift Trends (Regions A and B)

Q & A

Q. What are the critical steps for synthesizing N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic intermediates (e.g., isoxazole and oxadiazole rings). Key steps include:

- Amide coupling : Reaction of 5-methylisoxazol-3-amine with chloroacetyl chloride to form the 2-oxoethyl intermediate.

- Thioether formation : Thiolation of the oxadiazole ring using thioglycolic acid derivatives under basic conditions (e.g., NaH in DMF).

- Final coupling : Linking the oxadiazole-thioether intermediate with furan-2-carboxamide via reductive amination or nucleophilic substitution. Reaction optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar intermediates) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., methyl groups on isoxazole at δ 2.1–2.3 ppm) and carbon connectivity.

- HPLC-MS : To assess purity (>95%) and molecular weight ([M+H]+ calculated for C₁₇H₁₆N₆O₅S: 424.3 g/mol).

- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹). Cross-validation with computational modeling (e.g., DFT for bond angles) is recommended for novel derivatives .

Q. What solvent systems are optimal for solubility and stability studies?

Preliminary solubility data for related oxadiazole derivatives suggest:

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. inactivity) be resolved in target validation?

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify therapeutic windows.

- Orthogonal assays : Combine MTT (cell viability) with caspase-3/7 activation (apoptosis) to confirm mechanism.

- Proteomic profiling : Use SILAC or phosphoproteomics to map off-target kinase interactions (e.g., unintended EGFR inhibition). For example, analogs with trifluoromethyl groups showed false negatives in fluorescence-based assays due to quenching effects .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to screen against crystallized targets (e.g., PARP-1 or HDACs). Prioritize binding poses with hydrogen bonds to oxadiazole N-atoms and hydrophobic interactions with the furan ring.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding).

- QSAR modeling : Train models on oxadiazole derivatives’ IC₅₀ data to predict bioactivity (R² >0.7 validated with leave-one-out cross-validation). Recent studies highlight the role of the thioether linker in enhancing membrane permeability (logP ~2.5) .

Q. How can reaction yields be improved for scale-up synthesis?

Optimize using design of experiments (DoE):

- Critical factors : Catalyst loading (e.g., 10 mol% Pd(OAc)₂), solvent (acetonitrile vs. THF), and temperature (60–80°C).

- Response surface modeling : Identify optimal conditions (e.g., 75°C, 12h reaction time) to maximize yield (>80%).

- Workflow integration : Use inline FTIR for real-time monitoring of intermediate formation (e.g., disappearance of -SH peaks at 2550 cm⁻¹). Pilot-scale batches of related compounds achieved 85% yield with continuous flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.